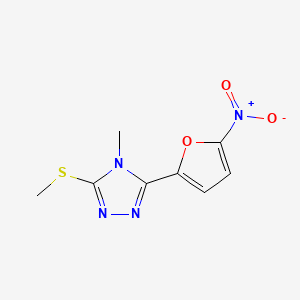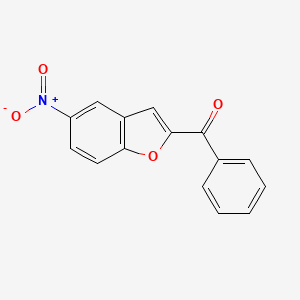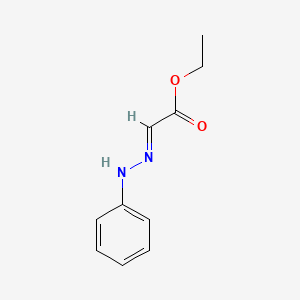
N-(2,4-Dinitro-phenyl)-N'-(1-thiophen-2-yl-ethylidene)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine is a complex organic compound that features both nitro and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and a thiophene-based aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. These methods ensure consistent product quality and yield while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more highly oxidized species.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine depends on its specific application. In a biological context, the compound may interact with cellular targets such as enzymes or receptors, leading to a biological response. The nitro and thiophene groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the identification of carbonyl compounds.
Thiophene-based hydrazones: Compounds with similar structural features and reactivity.
Uniqueness
N-(2,4-Dinitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine is unique due to the presence of both nitro and thiophene groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C12H10N4O4S |
|---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-1-thiophen-2-ylethylideneamino]aniline |
InChI |
InChI=1S/C12H10N4O4S/c1-8(12-3-2-6-21-12)13-14-10-5-4-9(15(17)18)7-11(10)16(19)20/h2-7,14H,1H3/b13-8+ |
InChI Key |
QAEJWLNSNHJIDI-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CS2 |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)





![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)



![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)
![5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12001629.png)
